molecular formula C20H16BrN3OS B2526881 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide CAS No. 1797142-92-7

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide

Cat. No.: B2526881
CAS No.: 1797142-92-7
M. Wt: 426.33
InChI Key: AJCPCUFLCGZSOK-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide is a synthetic organic compound that belongs to the indazole class of compounds. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the indazole ring.

    Methylation: Addition of a methyl group to the indazole ring.

    Carboxamidation: Formation of the carboxamide group.

    Benzylation: Attachment of the benzyl group containing the thiophene moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Halogen substitution reactions might occur at the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Amines or alcohols from the carboxamide group.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for therapeutic properties such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide: Lacks the bromine atom.

    6-bromo-2-methyl-2H-indazole-3-carboxamide: Lacks the benzyl group.

    6-bromo-2-methyl-N-(2-phenyl)benzyl)-2H-indazole-3-carboxamide: Has a phenyl group instead of a thiophene ring.

Uniqueness

The presence of both the bromine atom and the thiophene ring in 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide may confer unique chemical properties and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-bromo-2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS/c1-24-19(17-7-6-15(21)10-18(17)23-24)20(25)22-11-13-4-2-3-5-16(13)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCPCUFLCGZSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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